4-Methylpyrimidine-2-carbaldehyde
Overview
Description
4-Methylpyrimidine-2-carbaldehyde is an organic compound that belongs to the class of pyrimidine aldehydes . It is commonly used as an intermediate in the synthesis of a variety of compounds, including nucleotides, vitamins, and pharmaceuticals .
Synthesis Analysis
4-Methylpyrimidine-2-carbaldehyde is synthesized using various methods. One major method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The molecular formula of 4-Methylpyrimidine-2-carbaldehyde is C6H6N2O, and it has a molecular weight of 122.13 g/mol . The InChI code for the compound is 1S/C6H6N2O/c1-5-2-3-7-6(4-9)8-5/h2-4H,1H3 .Physical And Chemical Properties Analysis
4-Methylpyrimidine-2-carbaldehyde is a white crystalline solid with a melting point of 60-62°C. It is soluble in polar solvents like water, ethanol, and acetone, but insoluble in non-polar solvents like benzene and toluene. The compound has a pKa value of 8.9 and a boiling point of 228-230°C.Scientific Research Applications
Inhibition of VEGFR-2
- 4-Aminopyrimidine-5-carbaldehyde oxime derivatives have been identified as potent VEGFR-2 inhibitors, with significant relevance in therapeutic research for diseases associated with angiogenesis and vascular growth (Huang et al., 2011).
Autocatalytic Reaction Amplification
- 4-Methylpyrimidine-2-carbaldehyde has been utilized in asymmetric autocatalytic reactions, demonstrating a dramatic amplification of enantiomeric excess, which is crucial in the synthesis of chiral compounds (Shibata et al., 1997).
Inhibition of EGFR and ErbB-2 Kinases
- Novel series of 4-aminopyrimidine-5-carbaldehyde oximes are identified as dual inhibitors of EGFR and ErbB-2 tyrosine kinases, implicating their potential in cancer research (Xu et al., 2008).
Synthesis of Heterocyclic Compounds
- 4-Methylpyrimidine-2-carbaldehyde is involved in the synthesis of diverse heterocyclic compounds, such as pyrido[2,3-d]pyrimidines, indicating its utility in organic synthesis and potential pharmacological applications (Suresh et al., 2010).
Schiff Base Synthesis and Antimicrobial Activity
- Schiff bases derived from 4-amino-N-(4-methylpyrimidin-2-yl)benzene sulfonamide have shown potent antibacterial and antifungal activity, highlighting the compound's role in synthesizing bioactive molecules (Othman et al., 2019).
Synthesis of Expanded Porphyrins
- 4,6-Dichloro-2-phenylpyrimidine-5-carbaldehyde is used in the synthesis of expanded porphyrins, which have applications in materials science and medicinal chemistry (Maes et al., 2005).
QSAR Studies of VEGFR-2 Inhibitors
- Quantitative structure-activity relationship (QSAR) studies of 4-aminopyrimidine-5-carbaldehyde oxime derivatives as VEGFR-2 inhibitors provide insights into designing more potent inhibitors, crucial for drug discovery (Nekoei et al., 2015).
Oxidation Studies
- The oxidation of 4-methylpyrimidine on vanadium-molybdenum catalysts provides valuable information for chemical synthesis and industrial applications (Iovel' et al., 1977).
Synthesis of α-Aminophosphonates
- 4-Methylpyrimidine-2-carbaldehyde is involved in the synthesis of α-aminophosphonates, compounds with potential biological and pharmacological significance (Reddy et al., 2014).
Synthesis of Pyrimido[4,5-e][1,4]diazepines
- A high-throughput method involving 4-methylpyrimidine-2-carbaldehyde has been developed for synthesizing pyrimido[4,5-e][1,4]diazepines, highlighting its utility in the creation of novel compounds (Torre et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-methylpyrimidine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-2-3-7-6(4-9)8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGSMHJOMIMVAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyrimidine-2-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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